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Compound of Interest

Compound Name: AZMA475271

Cat. No.: B13917630

For Researchers, Scientists, and Drug Development Professionals

AZMA475271 is a potent, orally active, and selective inhibitor of the Src family of non-receptor
tyrosine kinases. It has been investigated for its therapeutic potential in various cancers due to
the central role of Src kinases in signaling pathways that control cell proliferation, survival,
migration, and angiogenesis. This guide provides a comparative analysis of the cross-reactivity
of AZM475271 with other tyrosine kinases, supported by available experimental data.
Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and
potential off-target effects.

Executive Summary

AZMA475271 is primarily a Src family kinase inhibitor, demonstrating high potency against c-Src,
Lck, and c-Yes. Emerging evidence strongly suggests a significant cross-reactivity with the
Transforming Growth Factor-beta (TGF-3) signaling pathway, positioning it as a potential dual
Src/TGF- inhibitor. While comprehensive public data on its interaction with a broad kinase
panel is limited, a comparative analysis with the structurally and functionally similar Src
inhibitor, Saracatinib (AZD0530), provides valuable insights into its likely selectivity profile. This
guide presents available quantitative data, details relevant experimental protocols, and
visualizes the key signaling pathways involved.

Cross-Reactivity Profile of AZM475271
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Available data indicates that AZM475271 is highly potent against key members of the Src
kinase family.

Kinase IC50 (pM)
c-Src 0.01[1]
Lck 0.03[1]
c-Yes 0.08[1]

Table 1: Inhibitory activity of AZM475271 against selected Src family kinases.

Comparative Analysis with Saracatinib (AZD0530)

Due to the limited public availability of a broad kinase panel screening for AZM475271, the
selectivity profile of Saracatinib (AZD0530), a well-characterized Src inhibitor with a similar
mechanism of action, is presented below for comparative purposes. This provides an
illustrative example of the expected cross-reactivity profile for a potent Src inhibitor.
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Kinase Family Kinase IC50 (nM)
Src Family c-Src 2. 712113114115]
Lck <4[3][4][5]

c-YES 4A[3][41(5]

Lyn 5[3](5]

Fyn 4-10[2][3][6]

For 4-10[2][3][6]

Blk 11[4]

Abl Family Abl 30[4]
Receptor Tyrosine Kinases EGFR (L858R) 5[4][5]
EGFR (L861Q) 4[3][5]

c-Kit 200[4]

Other CSK >1000[4]
CDK2 10000[4]

Table 2: Inhibitory profile of Saracatinib (AZD0530) against a panel of tyrosine kinases. This
data is provided as a reference to illustrate the potential selectivity of a potent Src inhibitor like
AZM475271.

Cross-Reactivity with TGF-8 Signaling

Multiple studies have highlighted the potent inhibitory effect of AZM475271 on TGF-3-mediated
cellular responses.[2][7] This suggests a significant cross-reactivity with the TGF-3 receptor
kinases. AZM475271 has been shown to block TGF-B1-induced cell migration and signaling in
pancreatic cancer cells.[6][8] This dual inhibition of both Src and TGF-3 pathways may offer a
therapeutic advantage in preventing tumor progression and metastasis.[2][7][8]

Signaling Pathways
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The following diagrams illustrate the primary signaling pathway of Src kinases and the cross-
reactivity of AZM475271 with the TGF-[3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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